molecular formula C17H30O B14479724 Bornyl-2-methylcyclohexanol CAS No. 71965-26-9

Bornyl-2-methylcyclohexanol

Cat. No.: B14479724
CAS No.: 71965-26-9
M. Wt: 250.4 g/mol
InChI Key: GLJXSTZAHNJDMY-UHFFFAOYSA-N
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Description

Properties

CAS No.

71965-26-9

Molecular Formula

C17H30O

Molecular Weight

250.4 g/mol

IUPAC Name

2-methyl-1-(1,7,7-trimethyl-2-bicyclo[2.2.1]heptanyl)cyclohexan-1-ol

InChI

InChI=1S/C17H30O/c1-12-7-5-6-9-17(12,18)14-11-13-8-10-16(14,4)15(13,2)3/h12-14,18H,5-11H2,1-4H3

InChI Key

GLJXSTZAHNJDMY-UHFFFAOYSA-N

Canonical SMILES

CC1CCCCC1(C2CC3CCC2(C3(C)C)C)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Bornyl-2-methylcyclohexanol can be synthesized through several methods. One common approach involves the acid-catalyzed dehydration of 2-methylcyclohexanol. This reaction typically uses concentrated sulfuric acid or phosphoric acid as the catalyst and is carried out under heating conditions . The dehydration process results in the formation of a mixture of 1-methylcyclohexene and 3-methylcyclohexene, which can then be further processed to obtain this compound.

Industrial Production Methods: Industrial production of this compound often involves large-scale dehydration reactions using continuous distillation setups. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature and catalyst concentration.

Chemical Reactions Analysis

Types of Reactions: Bornyl-2-methylcyclohexanol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert this compound to its corresponding alcohols.

    Substitution: The hydroxyl group in this compound can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used reducing agents.

    Substitution: Reagents such as thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed:

    Oxidation: Ketones and aldehydes.

    Reduction: Alcohols.

    Substitution: Halogenated compounds and other derivatives.

Scientific Research Applications

Bornyl-2-methylcyclohexanol has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of Bornyl-2-methylcyclohexanol involves its interaction with specific molecular targets and pathways. For example, in dehydration reactions, the compound undergoes acid-catalyzed elimination to form alkenes. The reaction mechanism typically involves the formation of a carbocation intermediate, followed by the elimination of a water molecule .

Comparison with Similar Compounds

Key Observations

  • The chlorobenzyl group in 2-(4-chlorobenzyl)cyclohexanol introduces steric bulk and electron-withdrawing effects compared to simpler alkyl substituents (e.g., methyl or tert-butyl) .

Physicochemical Properties

Property 2-(4-Chlorobenzyl)cyclohexanol 2-Methylcyclohexanol 4-tert-Butylcyclohexanol
Boiling Point (°C) Not reported 165–170 240–245
Melting Point (°C) Not reported -15 to -10 62–65
LogP (Octanol-Water) Estimated >3.5 2.1 3.8
Solubility in Water Low Moderate Very low

Key Findings

  • The chlorobenzyl group significantly increases hydrophobicity (LogP) compared to other analogs, reducing water solubility .
  • Bulky substituents (e.g., tert-butyl) raise melting points due to enhanced crystalline packing, whereas flexible chains (e.g., methyl) lower them .

3.

  • Steric and electronic effects of substituents critically influence reactivity and applications (e.g., in fragrance or pharmaceutical intermediates).
  • Halogenated derivatives may exhibit unique biological activity due to interactions with biomolecular targets.

4. Limitations The analysis is constrained by the absence of data on Bornyl-2-methylcyclohexanol in the provided evidence. Further research requires access to peer-reviewed studies on its synthesis, properties, and applications.

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